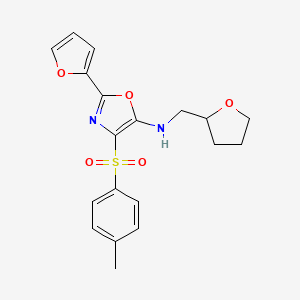

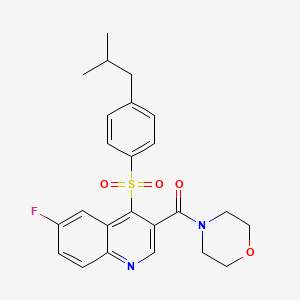

![molecular formula C7H13ClFN B2965961 6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride CAS No. 2378501-55-2](/img/structure/B2965961.png)

6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spirocyclic compounds, such as 6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride, are a class of organic compounds characterized by their unique structure, which consists of two or more rings connected by a single atom . They have been used in the synthesis of various pharmaceuticals and have shown potential in drug discovery .

Synthesis Analysis

The synthesis of spirocyclic compounds often involves the use of ring-closure reactions . For example, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed by constructing both four-membered rings in the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their cyclic structure, where two or more rings are connected at a single atom . The structure can be predicted using valence shell electron pair repulsion (VSEPR) theory .Chemical Reactions Analysis

The chemical reactions involving spirocyclic compounds can be complex and depend on the specific compound and conditions. For example, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids involved ring closure reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds depend on their specific structure. These properties can include solubility, melting point, boiling point, and reactivity .科学的研究の応用

Synthesis of Sterically Constrained Amino Acids

The compound can be used in the synthesis of sterically constrained amino acids . These amino acids, which possess a sterically constrained molecular framework, have aroused much interest among chemists and biologists due to their potential use in chemistry, biochemistry, and drug design .

Drug Design

Sterically constrained compounds can be much more efficient and selective ligands for various biological targets, thus displaying pronounced biological activity . This makes them especially popular for the design of peptidomimetic drugs .

Mimicking Phenyl Rings in Drugs

Spiro[3.3]heptane can mimic the mono-, meta- and para-substituted phenyl rings in drugs . This property can be exploited in the design of new drugs.

Synthesis of Hyperbranched Copolymers

The compound can be used in the synthesis of hyperbranched copolymers . These copolymers have potential applications in the field of light-emitting diodes .

Use in White Light-Emitting Devices

Hyperbranched copolymers synthesized using the compound can be used in white light-emitting devices . The branching point helps to enhance both the thermal and spectral stabilities of the hyperbranched copolymers, and retain the energy transfer efficiency from fluorene to DBT unit .

Synthesis of Hole Transporting Material

A low-cost spiro[3.3]heptane-2,6-dispirofluorene (SDF) based hole transporting material can be designed and synthesized . This material can be used in lead halide planar perovskite solar cells .

作用機序

Safety and Hazards

将来の方向性

Spirocyclic compounds have shown potential in drug discovery due to their unique structure and the ability to create a wide variety of compounds with different properties . Future research may focus on developing new synthetic methods and exploring the potential therapeutic applications of these compounds.

特性

IUPAC Name |

6-(fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FN.ClH/c8-5-6-3-7(4-6)1-2-9-7;/h6,9H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTPOVLUUSBKED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC12CC(C2)CF.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride](/img/structure/B2965879.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2965880.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2965882.png)

![2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide](/img/structure/B2965885.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)

![Cyclopropyl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2965898.png)